
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
描述
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a critical chiral intermediate in the synthesis of statins, such as rosuvastatin and pitavastatin, which are widely used to manage hyperlipidemia. Its structure features two stereogenic centers (3R,5S), a tert-butyl ester group, and a chloro substituent at the C6 position. This compound is synthesized via biocatalytic asymmetric reduction of the corresponding diketone precursor, tert-butyl 6-chloro-3,5-dioxohexanoate, using stereoselective carbonyl reductases (e.g., from Rhodosporidium toruloides or Klebsiella oxytoca) . The enzymatic route ensures high enantiomeric excess (ee > 99%) and avoids the need for toxic metal catalysts . Industrial production often employs immobilized enzymes or whole-cell biocatalysts in aqueous-organic biphasic systems to enhance stability and yield .
准备方法
Biocatalytic Synthesis Using Stereoselective Carbonyl Reductases
Enzyme Discovery and Genetic Engineering
Parameter | 500 L Bioreactor | 5,000 L Bioreactor |
---|---|---|
Biomass (g DCW/L) | 9.7 | 10.97 |
Specific Activity (U/g) | 15,749.95 | 19,210.12 |
Substrate Load (g/L) | 400 | 400 |
Space-Time Yield (mM/h/g) | 13.7 | 13.7 |
Final Yield (%) | 97.5 | 97.5 |
d.e. (%) | 99.5 | 99.5 |
Asymmetric Catalytic Hydrogenation Using Ruthenium Complexes
Reaction Design and Catalyst Selection
The chemical synthesis route employs a Ru[(R)-TolBINAP]Cl₂ catalyst to hydrogenate the ketone intermediate (5S)-6-chloro-5-hydroxy-3-oxohexanoate tert-butyl ester . The chiral Ru complex induces stereoselectivity via ligand-accelerated catalysis, ensuring >99% conversion to the (3R,5S)-diastereomer .
Process Conditions and Workflow
-
Solvent : Ethanol (optimal for solubility and catalyst stability)
-
Hydrogen pressure : 3–5 MPa
-
Temperature : 40–60°C
-
Reaction time : 4–7 hours
-
Substrate-to-catalyst ratio : 1:0.0003–0.0005 (mol/mol)
Post-hydrogenation workup involves:
-
Solvent removal : Ethanol is evaporated under reduced pressure.
-
Extraction : The crude product is partitioned between water and ethyl acetate.
-
Purification : The organic phase is washed with brine, dried over Na₂SO₄, and concentrated to yield (3R,5S)-CDHH with >99% purity .
Table 2: Catalytic Hydrogenation Parameters and Outcomes
Parameter | Optimal Range |
---|---|
Hydrogen Pressure | 3–5 MPa |
Temperature | 40–60°C |
Reaction Time | 4–7 hours |
Substrate:Catalyst Ratio | 1:0.0003–0.0005 |
Solvent | Ethanol |
Yield (%) | >95 (reported) |
Purity (%) | >99 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Biocatalysis : Superior for large-scale production (5,000 L demonstrated) with consistent yields and minimal byproducts. However, enzyme fermentation adds upfront time and cost .
-
Chemical Hydrogenation : Faster reaction times (4–7 hours vs. 24–48 hours for fermentation) but requires high-pressure equipment and expensive chiral catalysts .
Environmental and Economic Considerations
-
Biocatalysis : Environmentally favorable due to aqueous reaction conditions and biodegradability. NADPH regeneration via glucose reduces cofactor costs .
-
Chemical Hydrogenation : Solvent recovery (ethanol) is energy-intensive, and Ru catalysts necessitate recycling to justify costs .
Stereochemical Control
Both methods achieve >99% stereoselectivity, but the enzymatic route marginally outperforms hydrogenation (99.5% vs. 99% d.e.) .
化学反应分析
Types of Reactions
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.
科学研究应用
Synthesis of Rosuvastatin
One of the most notable applications of (3R,5S)-CDHH is its use as a chiral precursor in the production of rosuvastatin. Rosuvastatin is a statin medication that effectively lowers cholesterol levels and reduces the risk of cardiovascular diseases. The synthesis pathway involves the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to yield (3R,5S)-CDHH using carbonyl reductase enzymes. This method showcases high enantioselectivity and efficiency, making it a preferred route for industrial applications .
Biotechnological Production
Recent advancements have highlighted biotechnological methods for producing (3R,5S)-CDHH. A recombinant strain of Escherichia coli has been engineered to express carbonyl reductase along with glucose dehydrogenase (GDH), facilitating efficient conversion of substrates into (3R,5S)-CDHH. This process not only achieves high substrate conversion rates (up to 98.8%) but also maintains an enantiomeric excess greater than 99%, which is crucial for pharmaceutical applications .
Table 1: Summary of Biotechnological Production Parameters
Parameter | Value |
---|---|
Substrate Conversion Rate | 98.8% |
Yield | 95.6% |
Enantiomeric Excess | >99.0% |
Reaction Duration | 12 hours |
Space-Time Yield | 1,182.3 g L day |
Pharmaceutical Applications
Beyond its role in synthesizing rosuvastatin, (3R,5S)-CDHH has potential applications in developing other therapeutic agents due to its structural properties. As a secondary metabolite with hydroxyl groups, it may exhibit biological activities that could be harnessed for new drug formulations targeting various health conditions.
Environmental Considerations
The production process for (3R,5S)-CDHH emphasizes environmentally friendly practices. The use of biocatalysts like carbonyl reductases allows for mild reaction conditions and reduced waste generation compared to traditional chemical synthesis methods. This aligns with current trends in green chemistry aimed at minimizing environmental impact while maximizing efficiency .
Case Study 1: Industrial Scale Synthesis
A study demonstrated the large-scale synthesis of (3R,5S)-CDHH using a coupled system of carbonyl reductase and GDH in a bioreactor setup. The results indicated that this method could be scaled up efficiently while maintaining high yields and purity levels necessary for pharmaceutical applications .
Case Study 2: Enzyme Engineering
Research focused on engineering carbonyl reductases to enhance their activity and substrate specificity for producing (3R,5S)-CDHH more effectively. Such advancements not only improve yield but also contribute to cost-effectiveness in industrial settings .
作用机制
The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .
相似化合物的比较
Structural and Functional Analogues
2.1.1 tert-Butyl 6-Cyano-(3R,5R)-dihydroxyhexanoate This compound replaces the chloro group with a cyano moiety. While both are statin intermediates, the cyano derivative exhibits lower electrophilicity, impacting its reactivity in downstream steps. Biocatalytic synthesis of the cyano variant requires engineered ketoreductases (KREDs) with altered substrate specificity, achieving 95% ee compared to >99% ee for the chloro analogue .
2.1.2 Ethyl (R)-2-Hydroxy-4-phenylbutyrate
A smaller chiral alcohol used in angiotensin-converting enzyme (ACE) inhibitors. Unlike the tert-butyl ester in the target compound, the ethyl ester offers less steric hindrance, simplifying enzymatic reduction but reducing storage stability .
2.1.3 (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate A complex heterocyclic compound with a benzotriazole moiety. While both are synthesized via multi-step routes, this analogue requires N,N′-carbonyldiimidazole (CDI)-mediated coupling, introducing higher complexity and lower atom economy compared to the enzymatic reduction used for the target compound .
Key Observations :
- Biocatalytic routes for the target compound outperform chemical methods in stereoselectivity (ee >99.5% vs. 97%) and environmental metrics (PMI reduction by 30–50%) .
- Co-immobilization of carbonyl reductase and glucose dehydrogenase eliminates the need for exogenous cofactors, reducing costs by 20% .
Pharmacological and Industrial Relevance
- Solubility and Stability : The tert-butyl ester enhances lipophilicity, improving membrane permeability in drug intermediates. In contrast, analogues with smaller esters (e.g., ethyl) exhibit faster hydrolysis, necessitating stabilizers .
- Process Efficiency : The target compound’s synthesis achieves space-time yields (STY) of 753 mmol L⁻¹ h⁻¹ g⁻¹ wet cell weight using evolved R. toruloides variants, surpassing the STY of ethyl (R)-2-hydroxy-4-phenylbutyrate (350 mmol L⁻¹ h⁻¹ g⁻¹) .
生物活性
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, commonly referred to as (3R,5S)-CDHH, is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins like rosuvastatin and atorvastatin. This article delves into its biological activity, synthesis methods, and implications in medicinal chemistry.
- Molecular Formula : CHClO
- Molecular Weight : 238.71 g/mol
- CAS Number : 154026-93-4
Biological Activity Overview
The biological activity of (3R,5S)-CDHH is primarily linked to its role as an intermediate in the synthesis of statins, which are widely used for cholesterol management. Statins function by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
- Inhibition of HMG-CoA Reductase : Statins derived from (3R,5S)-CDHH inhibit the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol levels in the liver.
- Antioxidant Properties : Some studies suggest that compounds related to (3R,5S)-CDHH exhibit antioxidant activities that may protect against oxidative stress in various cell types.
Synthesis Pathways
The synthesis of (3R,5S)-CDHH can be achieved through biocatalysis using carbonyl reductases. This method is favored due to its high enantioselectivity and mild reaction conditions.
Biocatalytic Production
- Source : Carbonyl reductase from Rhodosporidium toruloides has been utilized effectively.
- Process : The bioconversion involves reducing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to yield (3R,5S)-CDHH.
Study 1: Antioxidative Effects
A study demonstrated that derivatives of (3R,5S)-CDHH showed significant antioxidative effects in human hepatoma cells exposed to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The treatment with these compounds resulted in:
- Reduced apoptosis markers.
- Restoration of mitochondrial membrane potential.
These findings suggest potential protective roles against liver damage due to oxidative stress .
Study 2: Synthesis Efficiency
Research highlighted the efficiency of using carbonyl reductases for synthesizing (3R,5S)-CDHH. The study noted:
- High enantioselectivity and yield.
- Economic advantages due to lower energy requirements and reduced waste production compared to traditional chemical synthesis methods .
Data Table: Comparison of Synthesis Methods
Method | Enantioselectivity | Yield (%) | Environmental Impact | Cost Efficiency |
---|---|---|---|---|
Chemical Synthesis | Moderate | 60 | High | Low |
Biocatalytic Synthesis | High | 90 | Low | High |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, and how do they compare in terms of enantiomeric purity?
Methodological Answer: The compound is synthesized via enzymatic asymmetric reduction using carbonyl reductase coupled with glucose dehydrogenase for cofactor regeneration. Key steps include:
- Co-immobilization : Co-immobilizing enzymes and cofactors (e.g., NADPH) on silica-based carriers to enhance stability and reuse .
- Reaction Optimization : Adjusting pH (6.5–7.5) and temperature (30–35°C) to maximize yield and enantiomeric excess (>99%) .
- Analytical Validation : Confirming stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) and comparing retention times with standards .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and hydroxyl/cloro positions (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (CHClO, exact mass 260.1056) .
- Purity Assessment : GC or HPLC with UV detection (>98% purity; baseline separation of diastereomers) .
Q. What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to avoid hydrolysis of the tert-butyl ester or oxidation of hydroxyl groups .
- Monitor stability via periodic HPLC analysis, especially if used in long-term enzymatic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biocatalytic yields for this compound?
Methodological Answer: Discrepancies often arise from differences in:
- Cofactor Regeneration Efficiency : Compare NADPH recycling rates using glucose dehydrogenase vs. alternative systems (e.g., phosphite dehydrogenase) .
- Immobilization Support : Test silica carriers vs. polymeric resins to assess enzyme leaching or denaturation .
- Scale-Up Effects : Evaluate mass transfer limitations in bioreactors by varying agitation rates (e.g., 200–600 rpm) and aeration .
Q. What strategies improve the space-time yield of this compound in continuous flow systems?
Methodological Answer:
- Microreactor Design : Use packed-bed reactors with immobilized enzymes to reduce diffusion barriers and increase substrate turnover .
- Process Intensification : Optimize substrate feeding rates (e.g., 0.5–2.0 mM/h) and employ in-line monitoring (e.g., FTIR for real-time conversion tracking) .
- Thermostability Enhancement : Engineer enzymes via site-directed mutagenesis (e.g., stabilizing α-helices near active sites) .
Q. How can researchers address challenges in isolating the (3R,5S) diastereomer from reaction mixtures?
Methodological Answer:
- Dynamic Kinetic Resolution : Combine enzymatic reduction with acid catalysts to racemize undesired enantiomers in situ .
- Chromatographic Separation : Use simulated moving bed (SMB) chromatography with polar organic solvents (e.g., acetonitrile/water) for scalable purification .
- Crystallization Screening : Test solvent mixtures (e.g., ethyl acetate/heptane) to exploit differences in solubility between diastereomers .
属性
IUPAC Name |
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431205 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-93-4 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。